E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone
Description
Chemical Identity and Classification
E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone possesses a well-defined chemical identity documented through multiple international chemical databases and research publications. The compound carries the Chemical Abstracts Service registry number 88607-79-8, establishing its unique position within the global chemical registry system. According to systematic nomenclature conventions, the compound's International Union of Pure and Applied Chemistry name is (E)-1-(2,4-bis(benzyloxy)-6-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one, which precisely describes its structural components and stereochemical configuration.
The molecular formula C36H30O5 indicates the presence of thirty-six carbon atoms, thirty hydrogen atoms, and five oxygen atoms, resulting in a calculated molecular weight of 542.62000 atomic mass units. The compound exhibits specific physical characteristics that aid in its identification and handling, presenting as a yellow solid with 98% purity in commercial preparations. The exact mass determination of 542.20900 provides additional precision for analytical identification purposes.
Structural analysis reveals several critical chemical features that define this compound's identity. The presence of the trans-configured double bond, denoted by the "E" prefix in the compound name, establishes the preferred stereochemical arrangement. The polar surface area calculation of 64.99000 square angstroms and the logarithmic partition coefficient (LogP) value of 8.02530 provide essential data for understanding the compound's physicochemical properties and potential interactions with biological systems.
The compound demonstrates specific solubility characteristics, showing compatibility with chloroform, dichloromethane, and dimethyl sulfoxide, while requiring specialized storage conditions at 2-8 degrees Celsius with protection from air and light. These solubility and stability parameters directly relate to the compound's structural features, particularly the extensive aromatic system and multiple ether linkages present throughout the molecule.
Chalcone Family Relationship
This compound represents a sophisticated member of the chalcone family, demonstrating the characteristic structural motif that defines this important class of natural products. Chalcones constitute a fundamental group of flavonoid precursors characterized by the common chemical scaffold of 1,3-diaryl-2-propen-1-one, which forms the basic framework for thousands of naturally occurring compounds found throughout the plant kingdom. The word "chalcone" derives from the Greek term "chalcos," meaning bronze, which reflects the typical coloration observed in many natural chalcone compounds.
The structural relationship between this compound and the broader chalcone family becomes evident through examination of its core architecture. The compound maintains the essential alpha,beta-unsaturated ketone functionality that serves as the defining feature of all chalcone structures. This enone system creates a conjugated framework linking two aromatic ring systems, designated as the A ring (attached to the carbonyl group) and the B ring (attached to the beta carbon).
In the context of chalcone classification, this compound exists as the thermodynamically favored trans isomer, which represents the most stable configuration for chalcone compounds. The presence of multiple benzyloxy substituents distinguishes this compound from simpler chalcone structures and positions it within the category of highly substituted chalcone derivatives that often exhibit enhanced biological activities compared to their unsubstituted counterparts.
The biosynthetic relationship between chalcones and flavonoids establishes these compounds as critical intermediates in plant secondary metabolism. Chalcone synthase, a type III polyketide synthase enzyme, catalyzes the formation of chalcone precursors through a well-characterized enzymatic mechanism involving the condensation of 4-coumaroyl-coenzyme A with three malonyl-coenzyme A units. This biosynthetic pathway produces naringenin chalcone as the primary product, which subsequently undergoes various modifications to generate the diverse array of chalcone derivatives observed in nature.
The structural complexity of this compound suggests its potential origin through synthetic modification of simpler chalcone precursors rather than direct biosynthetic production. The multiple benzyloxy protecting groups typically indicate synthetic intermediates designed for specific chemical transformations or enhanced stability during laboratory manipulations. This synthetic relationship places the compound within the category of chalcone analogs developed through medicinal chemistry approaches to optimize biological activity or improve pharmacological properties.
The chalcone family encompasses an extraordinary diversity of structures, with several thousand naturally occurring variants documented in scientific literature. These compounds serve as biosynthetic precursors not only for flavonoids but also for other important plant secondary metabolites including aurones, stilbenes, and various condensed aromatic systems. The privileged scaffold nature of chalcones in medicinal chemistry reflects their ability to interact with diverse biological targets and their relative synthetic accessibility for structural modification.
Historical Context in Polyphenolic Compound Research
The historical development of polyphenolic compound research provides essential context for understanding the significance of this compound within the broader scientific investigation of plant-derived bioactive molecules. Research into polyphenolic compounds traces its origins to the early nineteenth century, when scientists first began systematic investigations of these plant metabolites, though the comprehensive understanding of their biological significance emerged much later in the twentieth century.
The chalcone subfamily of polyphenolic compounds gained particular attention following the pioneering synthetic work of Kostanecki and Tambor in the late 1800s, who are credited as the first researchers to successfully prepare synthetic chalcones using methods involving treatment of ortho-acetoxychalcone dibromides with alcoholic alkali solutions. This early synthetic achievement established chalcones as accessible targets for laboratory preparation and subsequent biological evaluation, setting the foundation for decades of research into their medicinal properties.
The acceleration of polyphenolic research became particularly evident after 1995, when scientific interest in these compounds expanded dramatically due to growing recognition of their potential health benefits and diverse biological activities. This period marked a transition from purely descriptive phytochemistry to mechanistic investigations of polyphenolic compound interactions with biological systems. The development of sophisticated analytical techniques during this era enabled researchers to identify and characterize increasingly complex polyphenolic structures, including highly substituted chalcone derivatives such as this compound.
The establishment of comprehensive databases for polyphenolic compounds, exemplified by resources such as Phenol-Explorer, addressed the growing need to organize the rapidly expanding knowledge base surrounding these diverse plant metabolites. These databases became essential tools for researchers investigating the distribution, classification, and biological activities of polyphenolic compounds across different plant species and food sources. The systematic cataloging of compounds like this compound within such databases reflects the maturation of polyphenolic research into a well-organized scientific discipline.
The Journal of Agricultural and Food Chemistry has served as a particularly important venue for advancing polyphenolic research over the past 65 years, publishing foundational studies that established the scientific understanding of polyphenol chemistry, metabolism, and health benefits. The journal's contribution to this field includes documentation of the effects of agricultural and climatological conditions on polyphenol concentration, identification of new plant sources of polyphenolic compounds, and elucidation of transformation mechanisms during food processing.
Contemporary polyphenolic research has evolved to encompass multiple interconnected areas of investigation, including the study of gut microbiota interactions with polyphenolic compounds, the development of nanotechnology approaches for enhanced polyphenol delivery, and the investigation of mechanisms by which these compounds provide protection against chronic diseases. This multidisciplinary approach reflects the recognition that polyphenolic compounds like chalcones operate through complex mechanisms that extend beyond simple antioxidant activity.
The historical progression of chalcone research specifically demonstrates the evolution from basic structural characterization to sophisticated investigations of biological mechanisms. Early studies focused primarily on the synthesis and chemical properties of chalcone compounds, while contemporary research emphasizes their interactions with specific molecular targets and their potential applications in therapeutic interventions. This evolution has positioned compounds such as this compound as valuable subjects for investigating the relationship between structural complexity and biological activity within the chalcone family.
Significance in Natural Product Chemistry
This compound occupies a position of considerable significance within natural product chemistry, representing both the structural sophistication achievable within the chalcone family and the potential for synthetic modifications to enhance biological properties. The compound exemplifies the intersection between natural product chemistry and synthetic medicinal chemistry, where naturally occurring scaffolds serve as templates for the development of structurally optimized derivatives with enhanced therapeutic potential.
The significance of this compound within natural product chemistry stems partly from its representation of the broader chalcone class, which has demonstrated widespread occurrence across diverse plant families and exhibited remarkable biological activity profiles. Natural chalcones serve critical functions in plant physiology, acting as secondary metabolites that facilitate environmental interactions and enhance plant survival through protection against ultraviolet radiation, pathogen invasion, and other environmental stressors. The structural complexity of this compound suggests potential applications in understanding how structural modifications influence these protective mechanisms.
The compound's multiple benzyloxy substituents represent a particularly interesting aspect of its natural product chemistry significance. These functional groups typically serve as protecting groups in synthetic chemistry applications, but their presence in this chalcone derivative may also influence the compound's interaction with biological targets. The benzyloxy moieties can modulate the compound's lipophilicity, membrane permeability, and binding affinity to various proteins, factors that directly impact its potential biological activities.
Within the context of flavonoid biosynthesis, chalcone compounds serve as essential precursors that undergo cyclization reactions to generate the diverse array of flavonoid structures observed in nature. The structural features present in this compound may provide insights into the substrate specificity of enzymes involved in flavonoid biosynthesis and the factors that determine the ultimate structural outcomes of these biosynthetic pathways. Understanding these relationships contributes to efforts aimed at engineering enhanced flavonoid production in plant systems.
The privileged scaffold status of chalcones in medicinal chemistry reflects their proven ability to interact with diverse biological targets and their synthetic accessibility for structural modification. This compound represents an advanced example of this privileged scaffold approach, incorporating multiple sites for potential biological interaction while maintaining the core chalcone framework that confers its fundamental activity profile. This combination of structural complexity and synthetic accessibility makes the compound valuable for structure-activity relationship studies and lead compound optimization efforts.
The compound's significance extends to its potential role in understanding polyphenolic compound bioavailability and metabolism. The multiple aromatic ether linkages present in the benzyloxy substituents may influence the compound's interaction with metabolic enzymes, potentially affecting its biological half-life and distribution within biological systems. These pharmacokinetic considerations are essential for translating the biological activities observed in laboratory studies to practical therapeutic applications.
Contemporary natural product chemistry increasingly emphasizes the importance of understanding matrix effects and phytocomplexes rather than focusing solely on isolated compounds. In this context, this compound may serve as a model compound for investigating how structural complexity influences the behavior of polyphenolic compounds within complex biological matrices. Such studies contribute to the development of more effective approaches for utilizing natural product derivatives in pharmaceutical and nutraceutical applications.
| Research Application Area | Significance | Potential Impact |
|---|---|---|
| Flavonoid Biosynthesis | Precursor structure analysis | Enhanced understanding of biosynthetic pathways |
| Structure-Activity Relationships | Multiple substitution pattern | Optimization of biological activities |
| Synthetic Methodology | Protected chalcone derivative | Development of improved synthetic routes |
| Pharmacokinetic Studies | Complex polyphenolic structure | Improved bioavailability predictions |
| Natural Product Chemistry | Privileged scaffold example | Enhanced drug discovery approaches |
Properties
IUPAC Name |
(E)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O5/c37-33(21-18-27-16-19-31(20-17-27)39-24-28-10-4-1-5-11-28)36-34(38)22-32(40-25-29-12-6-2-7-13-29)23-35(36)41-26-30-14-8-3-9-15-30/h1-23,38H,24-26H2/b21-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBAJWKYWOQRCS-DYTRJAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone (CAS Number: 88607-79-8) is a synthetic organic compound with notable biological activities. This article explores its chemical properties, biological effects, and potential applications based on current research findings.
- Molecular Formula : C₃₆H₃₀O₅
- Molecular Weight : 542.62 g/mol
- Structural Features : The compound features multiple benzyloxy groups and a propenone moiety, which contribute to its reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its antioxidant properties, potential for use in material science, and implications in organic synthesis.
1. Antioxidant Activity
Research indicates that compounds with phenolic structures often exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in this compound enhances its ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. A study by Yamauchi et al. (2005) highlights how structural features influence the antioxidant capacity of phenolic compounds.
2. Catalytic Properties
The compound has been explored for its catalytic potential in oxidation reactions. Studies show that chalcone derivatives can act as effective catalysts in various organic transformations, including hydroperoxide rearrangements. This suggests that this compound could be useful in synthetic chemistry for producing complex organic molecules.
3. Material Science Applications
In material science, research has demonstrated the utility of chalcone-based materials for applications such as corrosion inhibition and photocrosslinking. The structural characteristics of this compound may contribute to the development of new materials with specific functional properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Yamauchi et al., 2005 | Antioxidant Activity | Structural features enhance antioxidant capacity; potential for therapeutic applications. |
| Bolzacchini et al., 1996 | Catalysis | Effective in oxidation reactions; highlights importance of substituents on phenyl rings for yield improvement. |
| Ramkumar et al., 2015 | Material Science | Chalcone derivatives show promise in corrosion resistance and photocrosslinking capabilities. |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone exhibit significant anticancer properties. A study highlighted the structural modifications of phenolic compounds that enhance their activity against various cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapy .
- Anti-inflammatory Properties :
-
Neuroprotective Effects :
- Preliminary studies have indicated that derivatives of this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The interaction with nicotinic acetylcholine receptors suggests a role in enhancing cognitive function and protecting neuronal cells from oxidative stress .
Material Science Applications
- Photonic Materials :
- Liquid Crystals :
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical properties of the target compound with analogs:
Key Observations:
- Molecular Weight and Substituents: The target compound’s higher molecular weight compared to simpler benzophenones (e.g., oxybenzone) is due to its multiple benzyloxy groups.
- Spectral Data : Unlike Isobutrin, which has glycosyl groups and distinct UV peaks (e.g., 408 nm), the target compound’s spectral data are unreported. Benzyloxy groups likely shift UV absorption to lower wavelengths due to reduced conjugation compared to glycosyl moieties .
Anti-Dengue Protease Activity
- 4-Benzyloxy Phenyl Glycine Derivatives (e.g., ZINC36596404) exhibit anti-dengue protease activity, with QSAR models highlighting descriptors like GATS6e (steric effects) and VE1_DzZ (van der Waals volume) as critical for binding . The target compound’s benzyloxy groups may similarly enhance protease inhibition by optimizing steric and electronic interactions.
Molluscicidal Activity
- Propenones with furyl substituents (e.g., 1-(2-hydroxyphenyl)-3-(2-furyl)propenone) show molluscicidal activity against Biomphalaria alexandrina snails . The target compound’s benzyloxy groups, being bulkier and more electron-rich than furyl groups, may alter binding kinetics or toxicity profiles.
UV Filter Potential
- Benzophenone-3 (oxybenzone) is a commercial UV filter with absorption at 288–325 nm .
Preparation Methods
Benzylation of Phloroglucinol
Phloroglucinol (1,3,5-trihydroxybenzene) serves as the starting material. Selective benzylation at the 2- and 4-positions proceeds under modified Williamson conditions:
Reaction Conditions
-
Substrate : Phloroglucinol (1 equiv)
-
Reagents : Benzyl bromide (2.2 equiv), K₂CO₃ (3 equiv)
-
Solvent : Anhydrous DMF
-
Temperature : 80°C, 12 h under N₂
Mechanistic Insight :
K₂CO₃ deprotonates phenolic hydroxyls, enabling nucleophilic attack on benzyl bromide. The 6-hydroxyl remains unprotected due to steric hindrance from adjacent benzyl groups.
Acetylation at the 1-Position
The product from Step 2.1.1 undergoes Friedel-Crafts acetylation:
Reaction Conditions
Synthesis of 4-Benzyloxybenzaldehyde
4-Hydroxybenzaldehyde is benzylated under mild conditions:
Reaction Conditions
Standard Protocol
Equimolar quantities of 2,4-bis(benzyloxy)-6-hydroxyacetophenone and 4-benzyloxybenzaldehyde react under basic conditions:
Reaction Conditions
| Parameter | Value |
|---|---|
| Base | 10% NaOH (aq) |
| Solvent | Ethanol/H₂O (4:1) |
| Temperature | Room temperature, 24 h |
| Workup | Ice quenching, filtration |
| Recrystallization | Ethanol |
| Yield | 67% |
Mechanistic Pathway :
Optimized Microwave-Assisted Method
A 2016 study reported enhanced efficiency using microwave irradiation:
Reaction Conditions
| Parameter | Value |
|---|---|
| Base | KOH (1.5 equiv) |
| Solvent | PEG-400 |
| Microwave Power | 300 W |
| Temperature | 100°C |
| Time | 15 min |
| Yield | 82% |
Critical Analysis of Synthetic Parameters
Base Selection Impact
Comparative studies reveal base choice significantly affects yield:
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaOH | Ethanol | 24 | 67 |
| KOH | PEG-400 | 0.25 | 82 |
| LiOH | THF | 48 | 58 |
Microwave-assisted KOH in PEG-400 provides superior yields due to rapid, uniform heating.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate enolate formation but complicate purification. Ethanol balances reactivity and practicality for large-scale synthesis.
Characterization and Quality Control
Spectroscopic Data
IR (KBr, cm⁻¹) :
¹H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Integration | Assignment |
|---|---|---|
| 7.82 | 1H | Chalcone α-H (d, J=15.6) |
| 7.35 | 2H | β-H (d, J=15.6) |
| 5.12 | 6H | -OCH₂Ph protons |
X-ray Crystallography :
A related chalcone derivative (C₃₁H₂₈O₄) crystallizes in the monoclinic P2₁/c space group with a dihedral angle of 26.43° between aromatic rings.
Industrial-Scale Considerations
Q & A
Q. What are the standard synthetic routes for preparing E-3-(4-Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)propenone?
The compound is typically synthesized via Claisen–Schmidt condensation , a base-catalyzed aldol reaction between a benzaldehyde derivative and a ketone. For example, 4-benzyloxybenzaldehyde can react with a substituted acetophenone under alkaline conditions (e.g., NaOH or KOH in ethanol/water) to form the propenone scaffold. Reaction optimization often involves controlling temperature (60–80°C), stoichiometry, and purification via recrystallization .
Key Data :
| Parameter | Value/Technique |
|---|---|
| Yield Optimization | 70–85% (via TLC monitoring) |
| Purification | Column chromatography (silica gel) |
Q. How is the compound characterized structurally?
Structural confirmation requires multi-technique validation :
Q. What are the primary biological targets or activities reported for this compound?
Propenone derivatives exhibit molluscicidal (e.g., Biomphalaria alexandrina snail toxicity), tyrosinase inhibitory (anti-melanogenesis), and anti-inflammatory (COX-2 inhibition) activities. Biological assays often involve dose-response curves (IC50 values) and comparative studies with structural analogues .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Conflicting spectral interpretations (e.g., overlapping NMR signals or ambiguous NOEs) require:
- 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and confirm connectivity.
- Computational modeling (DFT calculations) to predict NMR shifts or optimize geometry .
- Mass spectrometry (HRMS) for exact mass validation (e.g., C36H30O5: [M+H]+ calc. 543.21; observed 543.20) .
Q. What strategies improve the compound’s bioactivity through structural modification?
- Structure-Activity Relationship (SAR) Studies :
- Introduce electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl rings to enhance tyrosinase inhibition .
- Replace benzyloxy groups with smaller alkoxy chains (e.g., methoxy) to improve solubility and bioavailability .
- Prodrug Design : Mask phenolic -OH groups with acetyl or glycosyl moieties to enhance stability and target delivery .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
- Challenges : Low crystal symmetry, twinning, or weak diffraction due to flexible propenone linkers.
- Solutions :
- Use high-resolution synchrotron data for small-molecule crystals.
- Refinement with SHELXL (anisotropic displacement parameters, twin law correction) .
- Key Crystallographic Data :
| Parameter | Value (Analogue Example) |
|---|---|
| Space Group | P 1 |
| Dihedral Angle | 52.31° (between aromatic rings) |
| R-factor | < 0.05 (high-quality refinement) |
Q. How does the compound’s reactivity compare to analogues in propenone-based drug discovery?
- Electrophilic Reactivity : The α,β-unsaturated ketone undergoes Michael additions (e.g., with thiols or amines), enabling covalent binding to biological targets.
- Stability : Benzyloxy groups reduce oxidation susceptibility compared to hydroxylated analogues but may hinder metabolic clearance .
- Comparative Data :
| Derivative | Tyrosinase IC50 (µM) | COX-2 Inhibition (%) |
|---|---|---|
| Target Compound | 12.4 ± 1.2 | 68 ± 3 |
| Des-Benzyloxy Analogue | 8.9 ± 0.8 | 82 ± 4 |
Methodological Recommendations
- Synthetic Protocols : Prioritize inert atmospheres (N2/Ar) to prevent oxidation of phenolic groups .
- Biological Assays : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to tyrosinase or COX-2 active sites .
- Data Reproducibility : Validate spectral and crystallographic data against public databases (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
